molecular formula C8H18N2 B1283821 1-ethyl-N-methylpiperidin-4-amine CAS No. 864247-56-3

1-ethyl-N-methylpiperidin-4-amine

Cat. No. B1283821
CAS RN: 864247-56-3
M. Wt: 142.24 g/mol
InChI Key: FYPFTVGAZOKJRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives is described in several papers. For instance, paper details the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is used in the preparation of an antibiotic. The process involves an asymmetric Michael addition and a stereoselective alkylation. Similarly, paper outlines the synthesis of 1-methyl-2,6-diphenylpiperidin-4-one through a Claisen-Schmidt reaction followed by a reaction with methylamine and further transformation via the Gewald reaction. These methods could potentially be adapted for the synthesis of "1-ethyl-N-methylpiperidin-4-amine" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often determined using spectroscopic methods such as NMR, IR, and MS. Paper discusses the stereochemistry of phenylethynylation of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one, with the configuration of stereoisomers determined by NMR and IR spectra. These techniques could be applied to "1-ethyl-N-methylpiperidin-4-amine" to elucidate its molecular structure and stereochemistry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. Paper describes a domino reaction involving amines to synthesize N-substituted 1,4-dihydropyridines, which could be related to the reactivity of "1-ethyl-N-methylpiperidin-4-amine". Paper explores the alkylation of piperidines, which is sensitive to steric effects and could provide insights into the reactivity of the ethyl and methyl groups on the nitrogen atom of the piperidine ring in "1-ethyl-N-methylpiperidin-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. While the papers do not directly discuss "1-ethyl-N-methylpiperidin-4-amine", they do provide information on related compounds. For example, paper investigates the reaction conditions and spectral properties of synthesized compounds, which could be relevant for understanding the properties of "1-ethyl-N-methylpiperidin-4-amine". The solubility, boiling point, melting point, and stability of the compound could be inferred from similar structures discussed in the papers.

Scientific Research Applications

Conformational Analysis of Amines

  • A study by Alkorta and Elguero (2004) investigated the 1H, 13C, and 15N absolute shieldings of amines like ethylamine and piperidine, which is relevant for understanding the conformation of compounds like 1-methylpiperidine (Alkorta & Elguero, 2004).

Cyclization Reactions

  • Juerg Ambuehl et al. (1978) reported on the cyclization reactions of amino olefins, including compounds like 2-methylpiperidine, showcasing the regio- and stereoselectivity effects in the formation of cyclic compounds (Ambuehl et al., 1978).

Electrocatalytic Oxidation

  • Research by Kashiwagi et al. (1999) focused on the enantioselective voltammetric behavior of chiral amines at gold electrodes modified with nitroxyl radical compounds, relevant for understanding the oxidation behavior of similar amines (Kashiwagi et al., 1999).

Synthesis and Alkylation

  • Deberly et al. (1975) discussed the N-ethylation of piperidines by methyl-1 ethoxy-2 indole carboxylate-3 d'ethyle, indicating the sensitivity of such reactions to steric effects, which can be applied to understand similar reactions in 1-ethyl-N-methylpiperidin-4-amine (Deberly et al., 1975).

Nitrosation Inhibition

  • González-Mancebo et al. (1997) explored the nitrosation of compounds like 2-methylpiperidine, which helps in understanding the chemical behavior under certain conditions and can be related to the reactivity of 1-ethyl-N-methylpiperidin-4-amine (González-Mancebo et al., 1997).

Solution Behavior and Miscibility

  • Studies by Marczak et al. (2013) and Coulier et al. (2010) focused on the miscibility and aggregation behavior in solutions of N-methylpiperidine with water, providing insights into the solution behavior of similar compounds (Marczak et al., 2013), (Coulier et al., 2010).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H315, H314, and H227 . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Future Directions

Piperidines, including 1-ethyl-N-methylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-ethyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFTVGAZOKJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298638
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-methylpiperidin-4-amine

CAS RN

864247-56-3
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864247-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (1-ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester (1.65 g, 6.8 mmol) in dichloromethane (15 mL) was added TFA (5 mL). After 1 hour at ambient temperature the reaction mixture was concentrated in-vacuo and the residue loaded onto a 70 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo afforded the title compound as an orange oil (900 mg, 94%). 1H NMR (300 MHz, CD3OD): 2.95 (d, J=11.6 Hz, 2H), 2.48-2.36 (m, 3H), 2.35 (s, 3H), 1.96-1.95 (m, 4H), 1.40-1.38 (m, 2H), 1.09 (t, J=7.2 Hz, 3H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a 40% solution of methylamine in methanol (1.26 g) were added acetonitrile (150 ml), 1-ethyl-4-piperidone (2.0 ml) and acetic acid (0.932 ml), then was added sodium triacetoxyborohydride (6.59 g), followed by stirring for 1 hour. After addition of a saturated aqueous solution of sodium hydrogencarbonate (20 ml), the reaction mixture was concentrated under reduced pressure. To the resultant residue was added methanol (20 ml) to suspend, and the reaction mixture was filtered to remove a solid, which was washed with methanol (20 ml). The filtrate was concentrated under reduced pressure, and tetrahydrofuran (50 ml) was added to the resultant residue to suspend. The reaction mixture was filtered to remove a solid, which was washed with tetrahydrofuran (100 ml). The filtrate was concentrated under reduced pressure to provide a crude product of the titled compound (3.33 g) as pale yellow oil.
[Compound]
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Synthesis routes and methods III

Procedure details

To a solution of 40% methylamine in methanol (1.26 g) were added acetonitrile (150 ml), 1-ethyl-4-piperidone (2.0 ml) and acetic acid (0.932 ml), followed by addition of sodium triacetoxyborohydride (6.59 g) and stirring for 1 hr. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (20 ml), and the reaction mixture was concentrated under reduced pressure. The resultant residue was suspended in methanol (20 ml), the solid was removed by filtration and washed with methanol (20 ml). The filtrate was concentrated under reduced pressure, the resultant residue was suspended in tetrahydrofuran (50 ml). The solid was removed by filtration and washed with tetrahydrofuran (100 ml). The filtrate was concentrated under reduced pressure to provide a crude product of the titled compound as a pale yellow oil (3.33 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
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1.26 g
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150 mL
Type
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6.59 g
Type
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